N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, also known as N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the function of these targets . For instance, they can inhibit the function of enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For example, inhibition of dihydroorotase would disrupt the pyrimidine biosynthesis pathway, while inhibition of DNA gyrase would interfere with DNA replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . This can lead to the death of the bacteria, making benzothiazole derivatives potential candidates for antibacterial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 4-methoxy-1,3-benzothiazole with thiophene-2-carboxylic acid. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-tubercular agent due to its benzothiazole moiety.
Biological Studies: Investigated for its antibacterial and antifungal properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
- N-(4-methoxy-1,3-benzothiazol-2-yl)butyrylamide
Uniqueness
N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and applications in materials science.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-8-4-2-5-9-11(8)14-13(19-9)15-12(16)10-6-3-7-18-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZQLIRZWZVAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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